Biotin-PEG2-C6-Azide

Click Chemistry Bioconjugation Solubility

Heterobifunctional biotin-PEG2-C6-azide linker with a compact 0.8 nm PEG2 spacer and C6 alkyl chain. Engineered for minimal steric hindrance in biotin-streptavidin capture and enhanced aqueous solubility versus non-PEGylated analogs. Enables exact 1:1 stoichiometry for PROTAC SAR, BioID/APEX2 workflows, and efficient CuAAC/SPAAC click chemistry. The short spacer prevents unwanted conformational flexibility, ensuring reproducible assay performance.

Molecular Formula C22H39N7O5S
Molecular Weight 513.7 g/mol
Cat. No. B606129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG2-C6-Azide
SynonymsBiotin-PEG2-C6-azide
Molecular FormulaC22H39N7O5S
Molecular Weight513.7 g/mol
Structural Identifiers
InChIInChI=1S/C22H39N7O5S/c23-29-26-9-5-1-2-7-19(30)24-10-12-33-14-15-34-13-11-25-20(31)8-4-3-6-18-21-17(16-35-18)27-22(32)28-21/h17-18,21H,1-16H2,(H,24,30)(H,25,31)(H2,27,28,32)/t17-,18-,21-/m0/s1
InChIKeyNYAZUAAGKILBHO-WFXMLNOXSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG2-C6-Azide for Targeted Bioconjugation and PROTAC Synthesis: A Short-Chain Click Chemistry Linker


Biotin-PEG2-C6-Azide (CAS 1011268-29-3) is a heterobifunctional, biotinylated polyethylene glycol (PEG) linker incorporating a terminal azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry . With a compact molecular weight of 513.65 g/mol and a short PEG₂ spacer (approx. 0.8 nm) combined with a C6 alkyl chain, it is engineered to minimize steric hindrance in biotin-streptavidin capture assays and to enhance aqueous solubility relative to non-PEGylated analogs .

Why Biotin-PEG2-C6-Azide Cannot Be Substituted with Other PEG-Azide Linkers


Although many biotin-PEG-azide reagents share the same terminal functional groups, they differ fundamentally in spacer length, hydrophilicity, and molecular architecture, which directly impact reaction kinetics, steric accessibility, and downstream assay performance. Substituting Biotin-PEG2-C6-Azide with a longer PEG analog (e.g., PEG11) may reduce steric hindrance but compromises water solubility and introduces unpredictable conformational flexibility that can alter biotin-streptavidin binding avidity . Conversely, shorter or non-PEG linkers (e.g., Biotin-C6-Azide) exhibit poor aqueous solubility and can induce protein aggregation [1]. The quantitative comparisons below substantiate why this specific spacer composition—PEG2 plus C6—offers a distinct and reproducible profile for demanding conjugation workflows.

Quantitative Differentiation Evidence for Biotin-PEG2-C6-Azide


Superior Aqueous Solubility Relative to Longer PEG11 Analog

Biotin-PEG2-C6-Azide demonstrates good solubility in water and organic solvents, whereas Biotin-PEG11-Azide exhibits limited aqueous solubility. Vendor technical datasheets indicate that Biotin-PEG2-C6-Azide is soluble in water, DMSO, DMF, DCM, and THF . In contrast, Biotin-PEG11-Azide is described as soluble in DMSO but with 'limited solubility in water,' requiring stock solutions to be prepared exclusively in DMSO . This difference is attributed to the longer hydrophobic alkyl chain and higher molecular weight of the PEG11 variant (797 Da vs. 513 Da).

Click Chemistry Bioconjugation Solubility

Reduced Steric Hindrance via Optimized PEG2 Spacer Length

The PEG2 spacer of Biotin-PEG2-C6-Azide measures approximately 0.8 nm, which is significantly shorter than the PEG4 spacer (~2.0–2.2 nm) [1]. This reduced length minimizes the distance-dependent steric interference that can occur when biotin is presented on a flexible tether, thereby preserving the high-affinity binding to streptavidin (Kd ~ 10⁻¹⁵ M) . Longer spacers, while increasing solubility, may allow biotin to adopt conformations that partially occlude the binding pocket or increase nonspecific interactions.

Streptavidin Binding Affinity Purification Spacer Optimization

Higher Purity and Defined Molecular Weight Compared to Polydisperse PEG Alternatives

Commercial batches of Biotin-PEG2-C6-Azide are typically supplied at ≥95% purity (HPLC) with a monodisperse molecular weight of 513.65 g/mol . This contrasts with many higher-MW PEG linkers that exhibit polydispersity (e.g., PEG 2000, PEG 3400), leading to batch-to-batch variability in conjugation stoichiometry and linker-to-protein ratios [1]. For PROTAC synthesis, where precise linker length is critical for ternary complex formation, the discrete, single-molecular-weight nature of Biotin-PEG2-C6-Azide ensures reproducible target degradation profiles .

Analytical Characterization Quality Control PROTAC Synthesis

Controlled Aqueous Compatibility via Solvent Co-Solvent Strategy

Biotin-PEG2-C6-Azide requires a DMSO or DMF co-solvent for complete dissolution, with the recommendation to limit organic solvent to ≤5% v/v when diluting into aqueous buffers . This is a practical advantage over entirely water-insoluble analogs (e.g., biotin-azide without PEG) that necessitate higher organic solvent concentrations, which can denature proteins or inhibit enzymatic activity [1]. Conversely, the co-solvent requirement provides a controlled method for handling compared to fully water-soluble long-chain PEGs that may be prone to hydration and degradation during storage .

Formulation Protein Stability Click Chemistry

Recommended Applications for Biotin-PEG2-C6-Azide Based on Differentiated Properties


Precise Biotinylation of Small-Molecule Probes and PROTAC Warheads

The monodisperse 513 Da linker enables exact 1:1 stoichiometry in biotinylation reactions, critical for structure-activity relationship (SAR) studies of PROTACs. Its short spacer prevents unwanted flexibility that could confound ternary complex formation assays .

Streptavidin Pulldown of Azide-Tagged Proteins in Denaturing Lysis Buffers

The compound's compatibility with DMSO/DMF (≤5% final concentration) allows efficient solubilization of hydrophobic protein lysates while maintaining streptavidin-binding activity, making it ideal for proximity-dependent biotin identification (BioID) or APEX2 workflows .

Copper-Catalyzed Click Chemistry on Nucleic Acids and Oligonucleotides

The azide group reacts efficiently with terminal alkynes under CuAAC conditions. The PEG2-C6 spacer provides sufficient distance from the nucleic acid backbone to prevent steric clashes during hybridization or enzymatic processing, enhancing labeling yields compared to shorter, more rigid linkers .

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